molecular formula C10H9NO2 B091153 Methyl indolizine-2-carboxylate CAS No. 16959-62-9

Methyl indolizine-2-carboxylate

Cat. No. B091153
CAS RN: 16959-62-9
M. Wt: 175.18 g/mol
InChI Key: PZENCFVMMTWFIK-UHFFFAOYSA-N
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Description

Methyl indolizine-2-carboxylate is a molecule that contains a total of 56 bonds . It has 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, and 11 aromatic bonds . Its molecular formula is C10H9NO2 .


Molecular Structure Analysis

The molecular structure of Methyl indolizine-2-carboxylate includes 1 three-membered ring, 2 five-membered rings, and 1 six-membered ring . It also contains 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 ether .


Chemical Reactions Analysis

The synthesis of indolizines has been overshadowed by new strategies that have been revealed especially within the last ten years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .


Physical And Chemical Properties Analysis

Methyl indolizine-2-carboxylate has a molecular weight of 175.19 . It is a solid substance that should be stored in a sealed, dry place at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

Indolizines are an important class of N-fused heterocyclic compounds due to their interesting biological properties . They have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .

Synthetic Pathways

Indolizines can be synthesized by means of classical and nonclassical pathways . The development of strategies for efficient synthesis and the discovery of new methods of ring formation are significant areas of research .

Green Chemistry

New green methods for the synthesis of indolizine derivatives have been developed . These methods are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Bioactive Molecules

With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be easily concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

Organic Fluorescent Molecules

Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Radical Cyclization/Cross-Coupling

Radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Safety and Hazards

While specific safety data for Methyl indolizine-2-carboxylate was not found, it’s important to handle all chemicals with care. Always wear protective gloves, clothing, and eye protection, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The synthesis of indolizines has seen numerous new strategies in the last decade . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . This suggests that future research may continue to explore and develop these new synthetic strategies.

properties

IUPAC Name

methyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENCFVMMTWFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344898
Record name methyl indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indolizine-2-carboxylate

CAS RN

16959-62-9
Record name methyl indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl indolizine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetic anhydride (80 mL) and 127a (6.68 g, 34.6 mmol). The reaction mixture was heated at reflux under nitrogen for 4 h. After this time the reaction was cooled to room temperature, poured onto the mixture of ice (100 g) and saturated aqueous sodium bicarbonate solution (200 mL), and stirred for 1 h. The resulting solution was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride (3×200 mL). The combined organic extract was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate (10:1) to afford 127b as a white solid (2.1 g, 35%). MS-ESI: (M+H)+ 176.2. 1H NMR (500 MHz, CDCl3) δ 7.86-7.84 (m, 1H), 7.79 (d, J=1.0 Hz, 1H), 7.36-7.34 (m, 1H), 6.82 (s, 1H), 6.70-6.66 (m, 1H), 6.55-6.51 (m, 1H), 3.88 (s, 3H).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methyl indolizine-2-carboxylate synthesized?

A1: The research paper [] outlines a synthetic route to Methyl indolizine-2-carboxylate through the thermal cyclization of a specific precursor molecule: 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate. This precursor itself is synthesized in a multi-step process:

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